2-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a thiazine ring, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps, including the formation of the thiazine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the dimethylphenyl and methylphenyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: The compound’s biological activity may make it useful in studying enzyme interactions or cellular processes.
Medicine: Potential therapeutic applications could include its use as a drug candidate for treating specific diseases.
Industry: Its chemical properties may make it valuable in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide may include other thiazine derivatives with different substituents. Examples could be:
- 2-[(3,4-dimethylphenyl)amino]-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- 2-[(3,4-dimethylphenyl)amino]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substituents and their arrangement, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both dimethylphenyl and methylphenyl groups may confer unique properties compared to other thiazine derivatives.
Properties
Molecular Formula |
C20H21N3O2S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)imino-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H21N3O2S/c1-12-5-4-6-15(9-12)21-19(25)17-11-18(24)23-20(26-17)22-16-8-7-13(2)14(3)10-16/h4-10,17H,11H2,1-3H3,(H,21,25)(H,22,23,24) |
InChI Key |
FWHZJNSLJHCGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC(=O)NC(=NC3=CC(=C(C=C3)C)C)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.